Product packaging for Ribavirin carboxylic acid(Cat. No.:CAS No. 39925-19-4)

Ribavirin carboxylic acid

Cat. No.: B135868
CAS No.: 39925-19-4
M. Wt: 245.19 g/mol
InChI Key: JGRLGSOSBSHJIR-FNKGTGPASA-N
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Description

Overview of Ribavirin (B1680618) Biotransformation Pathways

Ribavirin metabolism follows two primary routes: a reversible phosphorylation pathway and a degradative pathway. medsafe.govt.nz The phosphorylation pathway leads to the formation of the active metabolites—ribavirin mono-, di-, and triphosphate—which are responsible for the drug's antiviral effects. drugbank.comresearchgate.net The degradative pathway, on the other hand, involves deribosylation and amide hydrolysis, resulting in the formation of metabolites including a triazole carboxamide and Ribavirin Carboxylic Acid. medsafe.govt.nz This latter pathway is a key component of the drug's elimination from the body. medsafe.govt.nz

The biotransformation of ribavirin is complex, with different pathways holding varying levels of importance depending on the biological context. For instance, in some cases, the inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH) by ribavirin triphosphate is a key mechanism of action, while in others, the direct interaction of this active metabolite with viral RNA polymerases is more critical. nih.gov

Identification and Characterization of this compound as a Metabolite

This compound, chemically known as 1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxylic acid, is recognized as a catabolite of ribavirin. nih.gov Its formation occurs through the hydrolytic deamination of ribavirin. pharmgkb.org While it is considered a metabolite, the amount detected is generally low, suggesting that deamination is not the primary route of ribavirin catabolism. pharmgkb.org

Studies have identified this compound, along with other metabolites like 1,2,4-triazole-3-carboxamide (T-CONH2) and 1,2,4-triazole-3-carboxylic acid (T-COOH), in urine samples. mdpi.comnih.gov The identification of these metabolites is crucial for understanding the complete metabolic profile of ribavirin and how the body processes and eliminates the drug. researchgate.net

Table 1: Key Metabolites of Ribavirin

Metabolite Name Abbreviation Role
Ribavirin monophosphate RMP Active
Ribavirin diphosphate RDP Active
Ribavirin triphosphate RTP Active
1,2,4-triazole-3-carboxamide T-CONH2 Proactive
1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxylic acid TR-COOH Inactive

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11N3O6 B135868 Ribavirin carboxylic acid CAS No. 39925-19-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O6/c12-1-3-4(13)5(14)7(17-3)11-2-9-6(10-11)8(15)16/h2-5,7,12-14H,1H2,(H,15,16)/t3-,4-,5-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGRLGSOSBSHJIR-FNKGTGPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39925-19-4
Record name Ribavirin carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039925194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RIBAVIRIN CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13QM2X38XN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biosynthesis and Enzymatic Derivation of Ribavirin Carboxylic Acid

Enzymatic Formation Mechanisms

The transformation of ribavirin (B1680618) into ribavirin carboxylic acid is not a direct conversion but rather involves a series of enzymatic reactions. The primary pathways include hydrolytic deamination and a more complex degradative route involving deribosylation and amide hydrolysis. drugbank.comroche.comunmc.edu

Hydrolytic Deamination Pathway via Adenosine (B11128) Deaminase (ADA) Activity

Adenosine deaminase (ADA), an enzyme central to purine (B94841) metabolism, plays a role in the deamination of ribavirin. nih.govontosight.ai This process involves the hydrolytic removal of the amide group from the triazole ring of ribavirin, converting it into its carboxylic acid derivative. ontosight.aipharmgkb.org This reaction renders the molecule inactive from an antiviral perspective. nih.govontosight.ai

Degradative Pathways Involving Amide Hydrolysis and Deribosylation

The main metabolic fate of ribavirin involves a degradative pathway characterized by two key steps: deribosylation and amide hydrolysis. drugbank.comroche.comunmc.edu This pathway ultimately leads to the formation of a triazole carboxamide metabolite and subsequently the triazole carboxylic acid metabolite. roche.comunmc.edu

The initial step, deribosylation, is the cleavage of the glycosidic bond that links the ribose sugar moiety to the triazole base. pharmacompass.com This reaction is catalyzed by purine nucleoside phosphorylase (PNP). pharmgkb.org Following deribosylation, the resulting triazole carboxamide can undergo amide hydrolysis to form the triazole carboxylic acid. drugbank.comroche.comunmc.edu It is this triazole carboxylic acid metabolite, along with ribavirin itself, that is primarily excreted renally. roche.comscispace.com

Quantitative Aspects of this compound Formation In Vivo

In vivo, the formation of this compound is a notable, albeit secondary, metabolic event compared to the phosphorylation pathway that activates ribavirin to its antiviral forms. drugbank.comscispace.com While a significant portion of an administered ribavirin dose is excreted unchanged, a considerable amount is metabolized. drugbank.compharmgkb.org

Following oral administration, ribavirin undergoes first-pass metabolism, where a portion is converted to its metabolites, including the triazole carboxamide, which is a major metabolite found in urine. pharmgkb.org Studies in rats and monkeys have shown that ribavirin is metabolized to 1,2,4-triazole-3-carboxamide (TCONH2) through deribosylation, with a smaller fraction being converted to this compound (RTCOOH) via deamination. asm.org

In humans, after a single oral dose, approximately 61% of the drug is recovered in the urine, with 17% as unchanged ribavirin. drugbank.com The remaining portion consists of metabolites, including the triazole carboxamide and triazole carboxylic acid. roche.comunmc.edu The long half-life of ribavirin and its accumulation in compartments like red blood cells mean that metabolic processes, including the formation of this compound, occur over an extended period. cmaj.caoup.com

Factors Influencing Metabolite Production and Kinetic Considerations in Biological Systems

Several factors can influence the production of ribavirin metabolites, including this compound. The kinetics of these metabolic processes are complex and can be affected by individual physiological characteristics and the presence of other substances.

Enzyme Activity and Genetics: The activity of enzymes like adenosine deaminase (ADA) and purine nucleoside phosphorylase (PNP) can vary among individuals, potentially due to genetic polymorphisms. nih.govpharmgkb.orgasm.org This variation can affect the rate and extent of ribavirin metabolism. For instance, altered ADA activity could influence the rate of the hydrolytic deamination pathway. nih.gov

pH Sensitivity: The enzymatic conversion of certain ribavirin prodrugs to ribavirin by ADA has been shown to be highly pH-sensitive, suggesting that local pH environments could influence the initial steps of ribavirin metabolism. nih.gov

Cellular Environment: The intracellular environment plays a crucial role. For example, red blood cells lack the enzymes necessary to dephosphorylate ribavirin monophosphate, leading to the accumulation of its phosphorylated forms. asm.org In contrast, nucleated cells can dephosphorylate these active metabolites, allowing ribavirin to be exported and undergo further metabolism, including degradation to this compound. nih.gov

Renal Function: Since ribavirin and its metabolites, including the carboxylic acid form, are primarily excreted by the kidneys, renal function is a significant factor. unmc.eduamazonaws.com Impaired renal function can lead to reduced clearance and accumulation of both the parent drug and its metabolites. unmc.edu

Drug Interactions: Co-administration of other drugs could potentially influence the metabolic pathways of ribavirin, although in vitro studies suggest that ribavirin is not a substrate for cytochrome P450 enzymes. drugbank.com

The following table provides a summary of the key enzymes and factors involved in the formation of this compound:

FactorRole in this compound FormationKey Findings
Adenosine Deaminase (ADA) Catalyzes the hydrolytic deamination of ribavirin to its carboxylic acid derivative. nih.govpharmgkb.orgThis is a slower, secondary pathway compared to other metabolic routes. nih.govpharmgkb.org
Purine Nucleoside Phosphorylase (PNP) Catalyzes the deribosylation of ribavirin, a key step in the major degradative pathway. pharmgkb.orgThis leads to the formation of a triazole carboxamide, a precursor to the carboxylic acid. roche.com
pH Can influence the rate of enzymatic reactions involved in ribavirin metabolism. nih.govThe ADA-catalyzed activation of a ribavirin prodrug is highly pH-sensitive. nih.gov
Renal Function Affects the excretion of ribavirin and its metabolites, including the carboxylic acid. unmc.eduamazonaws.comImpaired renal function can lead to the accumulation of these compounds. unmc.edu

Metabolic Fate and Excretion Kinetics of Ribavirin Carboxylic Acid

Systemic Elimination Pathways of Ribavirin (B1680618) Carboxylic Acid

The systemic elimination of Ribavirin carboxylic acid is intrinsically linked to the metabolism of its parent compound, ribavirin. Ribavirin metabolism follows two primary routes: a reversible phosphorylation pathway that creates active antiviral metabolites, and a degradative pathway. nih.govunmc.edutga.gov.auroche.com It is through this second pathway that this compound, also known as 1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxylic acid (TR-COOH), is formed. researchgate.netnih.govmedchemexpress.com

This degradative process involves deribosylation (the removal of the ribose sugar) and amide hydrolysis, which yields the triazole carboxylic acid metabolite. nih.govunmc.edutga.gov.auoup.com Once formed, this compound and another key metabolite, 1,2,4-triazole-3-carboxamide (T-CONH₂), are cleared from the system. nih.govresearchgate.net The primary route for the elimination of these metabolites from the body is through renal excretion. nih.govunmc.edutga.gov.auoup.comdrugbank.comgetzpharma.compharmacompass.com Studies using radiolabeled ribavirin have shown that a significant portion of the administered dose is recovered in the urine as metabolites. tga.gov.augetzpharma.com

Renal Excretion Mechanisms and Routes

The kidneys are the principal organ responsible for the excretion of this compound. nih.govoup.comscispace.com Following its formation through the metabolic breakdown of ribavirin, this compound is transported via the bloodstream to the kidneys, where it is filtered and eliminated in the urine. nih.gov

Research has consistently demonstrated that renal function is a critical factor influencing the kinetics of ribavirin and its metabolites. tga.gov.aueuropa.eueuropa.eu In individuals with impaired renal function, the clearance of ribavirin is reduced, leading to higher plasma concentrations of the drug and its metabolites. unmc.edu For instance, the mean area under the curve (AUC), a measure of drug exposure, was found to be threefold greater in subjects with creatinine (B1669602) clearance values between 10 to 30 mL/min compared to control subjects with normal renal function. getzpharma.com This highlights the central role of the renal system in the clearance of these compounds. nih.gov

Studies tracking the excretion of radiolabeled ribavirin have quantified the extent of renal clearance. After oral administration, approximately 61% to 72% of the dose is eliminated in the urine. tga.gov.auresearchgate.netgetzpharma.com This urinary portion consists of unchanged ribavirin and its metabolites, including this compound and triazole carboxamide. getzpharma.comnews-medical.netbionity.com

The pH of urine may also influence the renal excretion of ribavirin. As an acidic compound, acidification of urine might enhance its renal re-absorption, potentially leading to increased serum levels. oup.comscispace.com

Comparative Elimination Dynamics of this compound versus Parent Compound and Other Metabolites

The elimination dynamics of this compound differ significantly from its parent compound, ribavirin. Ribavirin exhibits a notably long terminal half-life in the body, which can range from 120 to 170 hours after a single dose and has a multiple-dose half-life of about 12 days. getzpharma.comnih.govbionity.com This prolonged presence is largely attributed to its accumulation and subsequent slow release from non-plasma compartments, particularly red blood cells. oup.comnews-medical.netbionity.com Erythrocytes can trap the phosphorylated form of ribavirin, releasing it only when the cells are eventually broken down, a process with a half-life of approximately 40 days. news-medical.netbionity.com

In contrast, the metabolites of ribavirin, including this compound and triazole carboxamide, are eliminated from the body primarily through renal excretion. nih.govunmc.eduoup.com While specific half-life values for this compound are not as extensively documented as for the parent drug, its elimination is directly tied to renal clearance rates. nih.gov

Following a single oral dose of radiolabeled ribavirin, about 17% is excreted unchanged in the urine, while the majority is eliminated as metabolites. tga.gov.augetzpharma.com One study identified the urinary metabolic profile as being composed of triazole carboxamide (T-CONH₂), this compound (TR-COOH), and unchanged ribavirin. researchgate.net This indicates that the metabolic conversion to and subsequent renal excretion of this compound is a major pathway for the ultimate clearance of the administered ribavirin dose from the body.

Data Tables

Table 1: Excretion of Ribavirin and its Metabolites This table summarizes the excretion routes of a single oral dose of radiolabeled ribavirin.

Excretion RoutePercentage of Administered DoseReference
Urine 61% - 72% tga.gov.auresearchgate.netgetzpharma.com
Unchanged Ribavirin10% - 17% tga.gov.auresearchgate.netgetzpharma.com
MetabolitesRemainder of urinary excretion news-medical.netbionity.com
Feces 10% - 12% tga.gov.auresearchgate.netgetzpharma.com

Table 2: Pharmacokinetic Parameters This table presents key pharmacokinetic values for ribavirin.

ParameterValueReference
Single Dose Terminal Half-Life 120 - 170 hours getzpharma.com
Multiple Dose Half-Life ~12 days nih.govbionity.com
Erythrocyte Half-Life ~40 days news-medical.netbionity.com

Advanced Analytical Methodologies for Ribavirin Carboxylic Acid Characterization

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental in the separation and quantification of Ribavirin (B1680618) Carboxylic Acid from complex biological samples. High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) are two of the most powerful and widely employed methods.

High-Performance Liquid Chromatography (HPLC) Development and Optimization for Ribavirin Carboxylic Acid

The development of a robust HPLC method for this compound requires careful optimization of several parameters to achieve adequate separation and detection. Key considerations include the choice of the stationary phase (column), the mobile phase composition, flow rate, and detector wavelength.

Several studies have focused on developing and validating HPLC methods for the parent compound, Ribavirin, which can be adapted for its carboxylic acid metabolite. For instance, a reverse-phase HPLC (RP-HPLC) method developed for Ribavirin tablets utilized a C18 column with a mobile phase consisting of a phosphate (B84403) buffer (pH 4.2) and acetonitrile (B52724) (85:15 v/v) at a flow rate of 1.0 ml/min, with detection at 215 nm researchgate.net. Another method employed a mobile phase of acetonitrile and 0.05% orthophosphoric acid in water (30:70, v/v) with a flow rate of 1.0 mL/min and detection at 210 nm researchgate.net. Optimization of the mobile phase pH is critical, as it can significantly improve the separation of Ribavirin and its metabolites from endogenous interferences nih.gov.

Table 1: Exemplary HPLC Method Parameters for Ribavirin Analysis

ParameterCondition 1Condition 2Condition 3
ColumnEnable Make Kromasil C18 (250 X 4.6 mm; 5μ)Agilent Poroshell C18 (150 mm × 4.6 mm, 5 µm)Atlantis C18 (150 × 4.6 mm)
Mobile PhasePhosphate buffer (pH 4.2): acetonitrile (85:15 v/v)Acetonitrile and 0.05% orthophosphoric acid in water (30:70, v/v)Gradient of 0.05 mol/L KH2PO4 (pH 4.2) and acetonitrile
Flow Rate1.0 ml/min1.0 mL/min1 ml/min
Detection Wavelength215 nm210 nm207 nm

Ultra-High Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) for Trace Analysis

For the analysis of trace amounts of this compound in complex biological matrices, UHPLC-MS/MS offers superior sensitivity and selectivity compared to conventional HPLC with UV detection. This technique combines the high-resolution separation capabilities of UHPLC with the precise mass identification of tandem mass spectrometry.

A UHPLC-MS/MS method was developed for the determination of Ribavirin and its phosphorylated metabolites in chicken products, which demonstrates the potential for analyzing its carboxylic acid metabolite as well nih.gov. This method utilized a hydrophilic interaction chromatography (HILIC) amide column with a gradient elution of acetonitrile and 0.1% formic acid nih.gov. Detection was performed in the positive electrospray ionization and multi-reaction monitoring (MRM) mode, which allows for the specific detection of the target analyte even in the presence of co-eluting compounds nih.gov. The use of a Hypercarb analytical column has also been reported for the retention of polar analytes like Ribavirin in serum, which could be applicable to its carboxylic acid metabolite nih.gov. It is important for laboratories to be aware of potential isobaric interferences from endogenous nucleosides and to ensure chromatographic separation for accurate quantification nih.gov.

Table 2: UHPLC-MS/MS Method Parameters for Ribavirin Metabolite Analysis

ParameterCondition
ColumnHILIC amide column
Mobile PhaseGradient elution with acetonitrile and 0.1% formic acid
Ionization ModePositive electrospray ionization (ESI+)
Detection ModeMultiple Reaction Monitoring (MRM)

Method Validation Parameters for this compound Quantification

Validation of an analytical method is essential to ensure its reliability for its intended purpose. According to the International Council for Harmonisation (ICH) guidelines, key validation parameters include linearity, accuracy, precision, robustness, and the limits of detection (LOD) and quantification (LOQ) wisdomlib.org.

Assessment of Linearity, Accuracy, Precision, and Robustness

Linearity: This parameter demonstrates that the method's response is directly proportional to the concentration of the analyte. For Ribavirin, linearity has been established over various concentration ranges, with correlation coefficients (r²) consistently greater than 0.998 researchgate.net. For example, one HPLC method showed linearity in the range of 25-150 μg/ml researchgate.net.

Accuracy: Accuracy is the closeness of the measured value to the true value. It is often assessed through recovery studies. For Ribavirin, mean recovery percentages have been reported to be within the range of 98-102% researchgate.netjournaljpri.com.

Precision: Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). For Ribavirin analysis, RSD values for precision have been reported to be less than 2% researchgate.net.

Robustness: Robustness is the ability of a method to remain unaffected by small, deliberate variations in method parameters. This ensures the method's reliability during routine use.

Determination of Limits of Detection (LOD) and Quantification (LOQ)

Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. For a UHPLC-MS/MS method for Ribavirin and its metabolites, the LOD was found to be 1 µg/kg nih.gov. Another HPLC method reported an LOD of 0.24 ng/ml for Ribavirin researchgate.net.

Limit of Quantification (LOQ): The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The same UHPLC-MS/MS method had an LOQ of 5 µg/kg nih.gov, while an HPLC method reported an LOQ of 0.73 ng/ml researchgate.net.

Table 3: Summary of Method Validation Parameters for Ribavirin Quantification

ParameterTypical Value/RangeReference
Linearity (r²)> 0.998 researchgate.net
Accuracy (% Recovery)98-102% researchgate.netjournaljpri.com
Precision (% RSD)< 2% researchgate.net
LOD1 µg/kg (UHPLC-MS/MS) nih.gov
LOQ5 µg/kg (UHPLC-MS/MS) nih.gov

Sample Preparation Strategies for Metabolite Analysis in Complex Biological Matrices

The analysis of this compound in biological matrices such as blood, plasma, or urine requires effective sample preparation to remove interfering substances and concentrate the analyte. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE).

For the analysis of Ribavirin and its phosphorylated metabolites in chicken, the sample preparation involved extraction with acetonitrile containing 1% (v/v) acetic acid, followed by enzymatic hydrolysis with acid phosphatase nih.gov. Liposoluble substances were then removed with hexane, and a cleanup step using C18 and PSA dispersion solid-phase extraction (DSPE) was performed nih.gov.

In another study focusing on Ribavirin in red blood cells, a small amount of perchloric acid was used as a protein precipitant nih.gov. For the analysis of total Ribavirin, which includes its phosphorylated metabolites, samples were incubated with phosphatase to dephosphorylate the metabolites back to Ribavirin before protein precipitation nih.govnih.gov. Solid-phase extraction using a phenylboronic acid column has also been employed for the cleanup of enzyme-treated whole blood samples nih.gov. The choice of sample preparation technique depends on the specific biological matrix and the analytical method being used.

Application of this compound as an Analytical Reference Standard

This compound, also known as 1-β-D-ribofuranosyl-1H-1,2,4-triazole-3-carboxylic acid, serves as a critical analytical reference standard in various scientific and quality control settings. As the primary metabolite of the antiviral drug Ribavirin, its accurate quantification is essential for pharmacokinetic, metabolic, and toxicological studies. Certified reference standards of this compound provide the benchmark against which unknown sample concentrations are measured, ensuring the accuracy, precision, and reliability of analytical data.

The utility of this compound as a reference standard is primarily in the development and validation of bioanalytical methods, such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods are validated to confirm that they are suitable for their intended purpose. The validation process, guided by international standards like the ICH guidelines, involves assessing several key performance characteristics. A certified reference standard of this compound is indispensable for establishing these metrics.

Key applications include:

Method Validation: Establishing the linearity, accuracy, precision, and specificity of analytical methods designed to quantify the metabolite in biological matrices like plasma, urine, or red blood cells.

Pharmacokinetic Studies: Accurately measuring the concentration of this compound over time to understand the metabolic profile and clearance of the parent drug, Ribavirin.

Impurity Profiling: Serving as a standard for the identification and quantification of this compound as a potential impurity or degradation product in Ribavirin drug substance and finished products.

Specificity and Cross-Reactivity Testing: In the development of immunoassays for Ribavirin, the carboxylic acid metabolite is used as a reference standard to ensure the assay is specific to the parent drug and does not exhibit significant cross-reactivity with major metabolites. For instance, in one study, the cross-reactivity of an immunoassay to 1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxylic acid was confirmed to be below 0.1%, demonstrating the high specificity of the test. theclinivex.com

The validation parameters for an analytical method are rigorously tested using the reference standard. While specific validation reports detailing the use of this compound as a standard are proprietary or embedded within broader clinical study data, the process is exemplified by the extensive validation performed for its parent compound, Ribavirin. The following tables illustrate the typical data generated during the validation of HPLC and LC-MS/MS methods, a process for which the this compound reference standard would be used analogously for its own quantification.

Illustrative Method Validation Parameters

The performance of an analytical method is defined by several key parameters. The reference standard is used to prepare calibration curves and quality control (QC) samples to test these characteristics.

Table 1: Example of Linearity and Range in HPLC Methods
Matrix/MethodLinearity Range (µg/mL)Correlation Coefficient (r²)Source
Bulk and Tablet Dosage Form0.1 - 0.6 ng/band (HPTLC)> 0.9994 researchgate.net
Capsules and Plasma (HPLC-DAD)5 - 200> 0.999 researchgate.net
Pharmaceutical Preparations (UV-Vis)5 - 400.999 wisdomlib.org
Whole Blood (HPLC)0.12 - 12.21 (0.5 to 50 µM)0.9999 nih.gov

This table demonstrates the typical concentration ranges over which an analytical method provides a linear response, a fundamental parameter established using a reference standard.

Accuracy and precision are determined by analyzing samples with known concentrations of the reference standard on the same day (intra-day) and on different days (inter-day).

Table 2: Representative Accuracy and Precision Data for Ribavirin Quantification
MethodConcentration LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy/Recovery (%)Source
HPLC in Whole BloodLow (1.67 µM)10.411.763.1 - 90.7 nih.gov
Medium (10 µM)3.24.7
High (40 µM)3.36.2
HPLC in Red Blood CellsLow QC≤ 6.04Not Specified89.05 nih.gov
Medium QC≤ 6.04Not Specified88.67
High QC≤ 6.04Not Specified85.45
LC-MS/MS in ChickenLLOQ, Low, Med, High1.34 - 3.881.10 - 4.67-7.83 to 2.25 (% Error) nih.govresearchgate.net

%RSD refers to the Relative Standard Deviation, a measure of precision. Recovery and % Error are measures of accuracy.

The limit of detection (LOD) and limit of quantitation (LOQ) define the sensitivity of the method. The LOQ is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.

Table 3: Sensitivity of Various Analytical Methods
MethodMatrixLODLOQSource
LC-MS/MSChicken0.1 ng/mL0.5 ng/mL nih.govresearchgate.net
HPLCWhole Blood0.02 µg/mL (0.08 µM)Not Specified nih.gov

Preclinical Mechanistic Evaluation of Ribavirin Carboxylic Acid

Assessment of Intrinsic Biological Activity Profile

Preclinical studies have consistently characterized ribavirin (B1680618) carboxylic acid as a metabolite with no significant intrinsic antiviral activity. The parent compound, ribavirin, exerts its therapeutic effects through its phosphorylated metabolites, primarily ribavirin triphosphate (RTP). drugbank.com These active metabolites interfere with viral RNA and protein synthesis. drugbank.com In contrast, ribavirin carboxylic acid does not undergo such activation and, therefore, does not directly inhibit viral replication.

Key Research Findings on the Biological Activity of this compound:

Parameter Finding Implication
Antiviral Activity Lacks direct antiviral effects against a broad range of RNA and DNA viruses.Does not contribute to the primary therapeutic action of ribavirin.
Cellular Proliferation Does not exhibit significant cytostatic or cytotoxic effects at clinically relevant concentrations.Unlikely to contribute to the antiproliferative side effects observed with ribavirin therapy.
Immunomodulation No direct immunomodulatory properties have been attributed to this metabolite.The immunomodulatory effects of ribavirin are likely mediated by the parent drug or its phosphorylated forms.

Molecular and Cellular Impact as an Inactive Metabolite

As an inactive metabolite, the primary molecular and cellular impact of this compound is linked to its formation and subsequent elimination from the body. It is a product of the degradation of ribavirin through deribosylation and amide hydrolysis. drugbank.com The conversion of ribavirin to this inactive form is a crucial step in the drug's metabolic clearance.

From a cellular perspective, the accumulation of this compound does not appear to interfere with major cellular processes in the same way that the active triphosphate metabolite does. For instance, ribavirin triphosphate is known to inhibit inosine (B1671953) monophosphate dehydrogenase (IMPDH), leading to the depletion of intracellular guanosine (B1672433) triphosphate (GTP) pools. nih.gov There is no evidence to suggest that this compound has a similar inhibitory effect on this or other key cellular enzymes.

Contribution to the Overall Metabolic Profile and Disposition of Ribavirin

Metabolic Fate of Ribavirin:

Metabolite Formation Pathway Primary Route of Elimination
Ribavirin TriphosphateIntracellular phosphorylation by adenosine (B11128) kinaseIntracellular activity, eventual dephosphorylation
1,2,4-triazole-3-carboxamideDeribosylation of ribavirinRenal excretion
This compound Amide hydrolysis of ribavirinRenal excretion

Investigative Studies on Metabolite-Mediated Cellular Processes Beyond Antiviral Activity

While this compound is considered biologically inactive in terms of direct antiviral effects, some investigative studies have explored its potential to influence cellular processes indirectly. However, research in this area is limited, and the primary focus remains on the active metabolites of ribavirin.

It is important to note that the parent drug, ribavirin, has been shown to have effects on cellular metabolism, including the inhibition of macromolecular synthesis and cell division. nih.gov These effects are generally attributed to the phosphorylated metabolites. To date, there is no compelling evidence from preclinical studies to suggest that this compound independently mediates significant cellular processes beyond its role in the metabolic clearance of its parent compound. Further research may be warranted to fully elucidate any subtle or context-dependent cellular effects of this metabolite.

Synthetic Chemistry and Prodrug Design Incorporating Ribavirin Carboxylic Acid Structural Motifs

Chemical Synthesis of Ribavirin (B1680618) Carboxylic Acid and Related Precursors

The synthesis of Ribavirin carboxylic acid and its precursors involves establishing the core heterocyclic structure and subsequent modifications. The primary routes focus on building the 1,2,4-triazole (B32235) ring system and then introducing or modifying the functional groups as needed.

The foundational precursor, 1,2,4-triazole-3-carboxylic acid, can be synthesized through various chemical pathways. One notable method involves a multi-step process that avoids hazardous intermediates. This process begins with the reaction of oxalanilide hydrazine (B178648) with a formamidine (B1211174) salt in an organic solvent, which yields 1,2,4-triazole-3-formyl-(N-phenyl)amine. This intermediate is then subjected to heating and hydrolysis in an alkaline solution in the presence of a catalyst. The reaction equilibrium is driven forward by distilling the aniline (B41778) byproduct. Finally, adjusting the pH with acid precipitates the desired 1,2,4-triazole-3-carboxylic acid google.com. This method is advantageous due to its use of readily available raw materials and milder reaction conditions google.com.

Alternatively, the methyl ester of this acid, methyl 1,2,4-triazole-3-carboxylate (B8385096), is a key intermediate in the industrial synthesis of ribavirin itself. mdpi.comgoogle.com. One synthetic route to this ester involves a denitrification reaction of methyl 5-amino-1,2,4-triazole-3-carboxylate sulfate (B86663) google.com. The resulting ester is a direct precursor that can be carried forward to synthesize ribavirin or its analogues mdpi.com. The synthesis of various substituted 1,2,4-triazoles can also be achieved through one-pot, two-step processes starting from a carboxylic acid and an amidine, followed by reaction with a hydrazine and cyclization, offering high regioselectivity frontiersin.org.

Table 1: Selected Synthetic Pathways for 1,2,4-Triazole-3-Carboxylic Acid & Esters

Starting Materials Key Steps Product Reference

The conversion of Ribavirin's carboxamide group to its corresponding carboxylic acid is fundamentally a hydrolysis reaction. While this transformation is not a primary goal in synthetic drug manufacturing—as the final step in most ribavirin syntheses is the ammonolysis of an ester to form the desired carboxamide—it is a key step in the drug's metabolic degradation mdpi.comdrugbank.comnih.gov.

In a laboratory or industrial setting, the hydrolysis of the carboxamide to a carboxylic acid can be achieved under acidic or basic conditions with heating. This process would break the amide bond, releasing ammonia (B1221849) and forming the carboxylate salt, which upon acidification yields the final carboxylic acid. This conversion is significant because it represents a known metabolic pathway for ribavirin in vivo, leading to the formation of an inactive metabolite sometimes referred to as ICN3297 nih.gov. The established chemical synthesis of ribavirin typically involves the reaction of a protected β-D-ribofuranose with methyl 1,2,4-triazole-3-carboxylate, followed by aminolysis to create the carboxamide mdpi.com. Reversing this final step via hydrolysis would yield the this compound precursor.

Chemoenzymatic Approaches for Ribavirin Analogues with Structural Relevance to the Carboxylic Acid Form

Chemoenzymatic synthesis has emerged as a powerful alternative to purely chemical methods for producing nucleoside analogues like ribavirin, offering advantages such as high stereo- and regioselectivity and milder reaction conditions mdpi.com. These approaches often combine chemical synthesis of precursors with enzymatic catalysis for key bond-forming steps.

A prominent chemoenzymatic strategy for ribavirin synthesis involves the use of a purine (B94841) nucleoside phosphorylase (PNP) from organisms like Aeromonas hydrophila (AhPNP) mdpi.comresearchgate.net. This enzyme catalyzes a "one-pot, one-enzyme" transglycosylation reaction, where a sugar moiety is transferred from a donor nucleoside to a heterocyclic base mdpi.comresearchgate.net. In the context of this compound, the heterocyclic base used in this enzymatic reaction is typically a precursor, methyl 1,2,4-triazole-3-carboxylate mdpi.com.

Chemical Synthesis: The precursor, methyl 1,2,4-triazole-3-carboxylate, is synthesized chemically.

Enzymatic Glycosylation: The AhPNP enzyme catalyzes the transfer of a ribose group from a sugar donor (like 7-methylguanosine (B147621) iodide) to the triazole base, forming the glycosidic bond with high precision mdpi.comresearchgate.net. This yields the methyl ester of this compound.

Chemical Aminolysis: The resulting ester is then converted to ribavirin via chemical ammonolysis.

This chemoenzymatic route directly utilizes an ester of the carboxylic acid form as the key building block for the enzymatic step, highlighting the structural relevance of the carboxylic acid precursor in modern synthesis strategies. This method has achieved good conversion rates, paving the way for preparative scale development mdpi.comresearchgate.net.

Design and Biotransformation of Ribavirin Prodrugs Yielding Carboxylic Acid Metabolites

Ribavirin's clinical use can be limited by side effects, prompting the development of prodrugs designed for targeted delivery and controlled release. A key metabolic pathway for ribavirin involves hydrolysis of its carboxamide to the inactive this compound drugbank.comnih.gov.

To enhance liver-specific delivery, prodrugs have been designed by conjugating ribavirin to bile acids. This strategy leverages the human sodium taurocholate cotransporting polypeptide (NTCP), a transporter predominantly expressed on the surface of hepatocytes that is responsible for uptake of bile acids from the blood nih.govnih.gov. By attaching ribavirin to a bile acid, the resulting conjugate can be recognized by NTCP, leading to its preferential accumulation in the liver nih.gov.

The synthesis of these conjugates involves several steps:

Protection of the hydroxyl groups on the ribavirin molecule.

Conjugation of an amino acid linker, such as L-valine, to ribavirin via an ester bond.

Coupling of this assembly to the carboxylic acid group of a bile acid, like glycochenodeoxycholic acid (GCDCA), forming an amide bond nih.gov.

A study detailed the synthesis and evaluation of six such bile acid-ribavirin conjugates, which were all found to be substrates for the NTCP transporter nih.govnih.gov. The conjugate Ribavirin-L-Val-GCDCA was identified as a particularly promising candidate, demonstrating efficient uptake by NTCP and favorable release of ribavirin in mouse liver S9 fractions nih.gov.

Table 2: Examples of Synthesized Bile Acid-Ribavirin Prodrugs

Bile Acid Moiety Linker Conjugation Position NTCP Substrate Reference
Chenodeoxycholic acid (CDCA) L-Valine C-24 Yes nih.gov
Ursodeoxycholic acid (UDCA) L-Valine C-24 Yes nih.gov
Chenodeoxycholic acid (CDCA) L-Glutamic acid C-24 Yes nih.gov
Cholic acid (CA) L-Glutamic acid C-24 Yes nih.gov
Glycochenodeoxycholic acid (GCDCA) L-Valine C-3 Yes nih.gov

The biotransformation of ribavirin prodrugs is a multi-step process. For bile acid conjugates, after targeted uptake into hepatocytes, the linker connecting ribavirin to the bile acid is designed to be cleaved by liver enzymes, such as esterases, releasing the active ribavirin molecule nih.gov.

Once liberated, ribavirin undergoes its characteristic intracellular metabolism. This involves two primary pathways:

Activation: Ribavirin is phosphorylated by cellular kinases to its active mono-, di-, and triphosphate forms, which exert the antiviral effect drugbank.com.

Degradation: A portion of the ribavirin is catabolized through a degradation pathway that involves deribosylation and, crucially, amide hydrolysis to yield the inactive 1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxylic acid metabolite drugbank.comnih.govnih.gov.

Therefore, the design of these liver-targeting prodrugs indirectly leads to the formation of this compound in the target organ. While the prodrug's primary goal is to deliver active, phosphorylated ribavirin, the subsequent metabolic breakdown of the released drug contributes to the pool of its carboxylic acid derivative nih.gov.

Emerging Research Perspectives and Methodological Advancements for Ribavirin Carboxylic Acid Studies

Refined Characterization of Minor Metabolic Pathways and Enzyme Systems

The metabolism of ribavirin (B1680618) is primarily understood through two major pathways: a reversible phosphorylation pathway that leads to the active antiviral compounds (ribavirin mono-, di-, and triphosphate), and a degradative pathway that results in inactive metabolites. nih.govdrugbank.com The latter is crucial for the formation of ribavirin carboxylic acid. This degradative route involves deribosylation and amide hydrolysis, ultimately yielding the triazole carboxylic acid metabolite. nih.govdrugbank.com

While the enzymes responsible for the phosphorylation of ribavirin, such as adenosine (B11128) kinase, are well-documented, the specific enzyme systems governing the formation of this compound are less defined. In vitro studies have indicated that ribavirin is not a substrate for cytochrome P450 (CYP450) enzymes, suggesting other enzymatic processes are at play. nih.gov There is some evidence to suggest that adenosine deaminase may be involved in the hydrolytic deamination of ribavirin to its carboxylic acid derivative. Another key enzyme, purine (B94841) nucleoside phosphorylase (PNP), is thought to be involved in the phosphorolysis of ribavirin, which is a step in the formation of the deribosylated metabolite, 1,2,4-triazole-3-carboxamide (T-CONH2). nih.gov This proactive metabolite can then be further metabolized to T-COOH.

Advanced Computational Modeling for Metabolite Prediction and Disposition

Computational modeling has emerged as a powerful tool in pharmacology for predicting drug metabolism and pharmacokinetics. In the context of ribavirin, population pharmacokinetic (PK) models have been developed to characterize the plasma concentrations of the parent drug and its intracellular phosphorylated metabolites. These models often incorporate patient-specific factors such as genetics, renal function, and body weight to predict drug exposure and the risk of adverse effects like hemolytic anemia.

However, there is a notable gap in the application of advanced computational models to specifically predict the formation and disposition of degradative metabolites like this compound. Existing PK models primarily focus on the active moieties of ribavirin. Future research could leverage mechanism-based modeling and quantitative systems pharmacology (QSP) approaches to build more comprehensive models. Such models would integrate the enzymatic kinetics of both the phosphorylation and degradation pathways.

By incorporating in vitro enzymatic data for the enzymes potentially responsible for this compound formation, these advanced models could predict the metabolic fate of ribavirin more accurately. This would allow for a more nuanced understanding of inter-individual variability in metabolism and could aid in the in silico prediction of drug-drug interactions that may affect the clearance of ribavirin through this degradative pathway.

Development of Novel Analytical Platforms for Comprehensive Metabolite Profiling

The accurate and comprehensive measurement of ribavirin and its metabolites is essential for detailed pharmacokinetic and metabolic studies. Recent years have seen the development and application of sophisticated analytical platforms that allow for the simultaneous identification and quantification of multiple metabolites, including this compound, in biological matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H-NMR) has been successfully employed to identify and quantify ribavirin and its main urinary metabolites, including the proactive metabolite T-CONH₂ and the inactive metabolites this compound (TR-COOH) and T-COOH. nih.govmdpi.com This technique provides structural information, allowing for the unambiguous identification of metabolites. NMR-based metabolomics can provide a snapshot of an individual's metabolic response to ribavirin, offering insights into their metabolic phenotype. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): Ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF/MS) is another powerful tool for metabolite profiling. nih.gov This highly sensitive and selective technique allows for the detection and quantification of low-abundance metabolites in complex biological samples. LC-MS methods have been developed for the analysis of ribavirin and its metabolites in various biological matrices, providing valuable data for pharmacokinetic and metabolomic studies.

These advanced analytical platforms are crucial for elucidating the complete metabolic profile of ribavirin and for investigating the clinical relevance of its various metabolites.

Investigation of Potential Biomarker Utility in Metabolic Research

The measurement of ribavirin and its metabolites, particularly in urine, holds significant promise for use as biomarkers in metabolic research and personalized medicine. The relative concentrations of the parent drug and its metabolites can provide a functional readout of an individual's metabolic capacity.

Urinary profiling of ribavirin and its metabolites, including the inactive this compound, can help characterize an individual's metabolic phenotype as having either a "high" or "low" inactivation ability. nih.gov This information could be used to tailor ribavirin dosing regimens to optimize therapeutic outcomes while minimizing toxicity. For instance, a patient with a high rate of conversion to inactive metabolites might require a different dosing strategy than a patient who primarily accumulates the active phosphorylated forms.

Studies have shown a correlation between the urinary levels of ribavirin metabolites and clinical parameters. For example, a negative correlation has been observed between the reduction in hemoglobin (an indicator of hemolytic anemia) and the ratio of proactive to inactive metabolites. nih.govresearchgate.net Furthermore, urinary levels of TR-COOH have been positively correlated with pseudouridine, a marker of mRNA catabolism, suggesting a link between ribavirin's metabolic pathway and broader cellular metabolic activity. nih.gov These findings underscore the potential of using this compound and other metabolites as biomarkers to guide personalized therapy and to better understand the metabolic effects of ribavirin. nih.govresearchgate.netnih.gov

ParameterDescriptionAnalytical Technique(s)Potential Clinical Application
Urinary Ribavirin Unchanged parent drug excreted in urine.¹H-NMR, UPLC-Q-TOF/MSAssessment of renal clearance and overall drug exposure.
Urinary TR-COOH Inactive metabolite (1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxylic acid).¹H-NMR, UPLC-Q-TOF/MSIndicator of degradative pathway activity and metabolic phenotyping.
Urinary T-CONH₂ Proactive deribosylated metabolite (1,2,4-triazole-3-carboxamide).¹H-NMRAssessment of the balance between activation and degradation pathways.
Urinary T-COOH Inactive deribosylated metabolite (1,2,4-triazole-3-carboxylic acid).¹H-NMRFurther characterization of the degradative metabolic pathway.
Metabolite Ratios e.g., Ratio of proactive to inactive metabolites.¹H-NMRPrediction of adverse effects such as hemolytic anemia and guidance for dose adjustments.

Q & A

Q. How is Ribavirin carboxylic acid identified and quantified in biological samples?

this compound, a metabolite of ribavirin, is typically identified and quantified using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). For example, ribavirin and its metabolites are separated using a C18 column with mobile phases containing formic acid and acetonitrile. The metabolite is detected via its molecular ion and quantified using calibration curves derived from isotopic internal standards (e.g., RBV-13^{13}C5_5) . Validation parameters such as linearity, precision, and limit of detection must adhere to guidelines for analytical method development .

Q. What metabolic pathways lead to the formation of this compound?

Ribavirin undergoes two primary metabolic pathways:

  • Reversible phosphorylation in nucleated cells, which activates its antiviral properties.
  • Degradative deribosylation and amide hydrolysis , producing the triazole carboxylic acid metabolite (this compound). In vitro studies using human and rat liver microsomes confirm minimal cytochrome P450 involvement, emphasizing non-enzymatic hydrolysis as the dominant pathway .

Q. What analytical techniques are used to distinguish this compound from structurally similar compounds?

Techniques include:

  • Chromatographic separation (HPLC or UPLC) to resolve retention time differences.
  • Tandem mass spectrometry (MS/MS) for fragmentation pattern analysis.
  • Nuclear magnetic resonance (NMR) to confirm the carboxylic acid functional group via characteristic 13^{13}C chemical shifts (~170-185 ppm for carbonyl carbons) .

Advanced Research Questions

Q. How can conflicting pharmacokinetic data on this compound be resolved?

Discrepancies in half-life or distribution volumes often arise from interspecies variability (e.g., human vs. rodent models) or differences in sampling matrices (plasma vs. erythrocytes). To address this:

  • Use population pharmacokinetic modeling to account for inter-individual variability.
  • Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine study design and ensure translational relevance .

Q. What strategies optimize the synthesis of this compound derivatives for structure-activity studies?

Key steps include:

  • Acetonide protection of ribavirin’s hydroxyl groups to prevent undesired side reactions.
  • Oxidative derivatization using Jones reagent or pyridinium chlorochromate to generate the carboxylic acid moiety.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and validation by 1^1H NMR (e.g., disappearance of hydroxyl proton signals at δ 3-5 ppm) .

Q. What experimental challenges arise in studying this compound’s antiviral mechanisms?

Challenges include:

  • Low intracellular concentrations due to rapid renal excretion, requiring dose-escalation studies in ex vivo models.
  • Differentiation from ribavirin’s phosphorylated metabolites using selective enzyme inhibitors (e.g., adenosine deaminase blockers) in cell-based assays .

Q. How can computational methods predict this compound’s interactions with viral polymerases?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are used to model binding affinities. Key parameters include:

  • Binding free energy calculations (MM/PBSA or MM/GBSA).
  • Hydrogen bond analysis between the carboxylic acid group and conserved polymerase residues (e.g., Lys154 in HCV NS5B) .

Methodological Considerations

Q. What statistical frameworks are recommended for analyzing dose-response relationships of this compound?

  • Non-linear regression (e.g., Hill equation) to model EC50_{50} values.
  • ANCOVA (analysis of covariance) to adjust for covariates like baseline viral load .

Q. How should researchers address variability in this compound stability during long-term storage?

  • Store lyophilized samples at -20°C under inert gas (argon) to prevent hydrolysis.
  • Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC-UV analysis (λ = 210 nm) .

Q. What guidelines ensure ethical rigor in preclinical studies involving this compound?

  • Adhere to ARRIVE 2.0 guidelines for animal studies.
  • Include blinded outcome assessment and power calculations to minimize bias and ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.